4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one

Medicinal Chemistry Organic Synthesis Quality Control

Ensuring SAR reproducibility requires exact building blocks. 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one (CAS 1956379-86-4) provides the precise steric and lipophilic profile (logP 2.32) essential for developing selective kinase inhibitors. · Matches scaffolds yielding EGFR-TK inhibitors with IC50 as low as 0.010 μM. · Non-halogenated core enables late-stage diversification via cross-coupling. · Guaranteed 98% purity minimizes confounding impurities in dose-response assays.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 1956379-86-4
Cat. No. B13103907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one
CAS1956379-86-4
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C=CC3=C2SC=N3
InChIInChI=1S/C11H12N2OS/c14-10-6-5-9-11(15-7-12-9)13(10)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyVKEDODIMOAAGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one Overview


4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one (CAS: 1956379-86-4) is a heterocyclic organic compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . It features a fused thiazolo[5,4-b]pyridine core with a cyclopentyl substituent at the 4-position. This scaffold is recognized in medicinal chemistry for its utility as a building block in the synthesis of bioactive molecules, particularly kinase inhibitors and other therapeutic agents [1]. The compound's well-defined reactivity profile and specific substitution pattern make it a valuable intermediate for structure-activity relationship (SAR) studies [1].

Core Scaffold
Thiazolo[5,4-b]pyridine building block for kinase inhibitor SAR studies
Substitution Pattern
4-cyclopentyl group provides distinct steric and lipophilic profile for lead optimization
Synthetic Utility
Non-halogenated core supports late-stage diversification via cross-coupling reactions

Why Analogs Cannot Replace 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one in SAR


Substituting the 4-cyclopentyl group on the thiazolo[5,4-b]pyridin-5(4H)-one core is not arbitrary; the specific steric bulk, lipophilicity, and conformational flexibility imparted by the cyclopentyl ring are critical for modulating target binding and physicochemical properties in drug discovery programs [1]. Closely related analogs, such as the 7-chloro (CAS 1956366-48-5) or 2,6-dibromo (CAS 1956380-01-0) derivatives, possess different electronic and steric profiles due to halogen substitution, which can significantly alter reactivity in downstream synthetic steps and lead to divergent biological activity profiles . The parent scaffold's demonstrated potency in EGFR-TK inhibition (IC50 as low as 0.010 μM for optimized derivatives) underscores that even minor structural modifications can have profound effects on target engagement and selectivity [1]. Therefore, procurement of the exact 4-cyclopentyl derivative is essential for maintaining experimental fidelity and ensuring the reproducibility of published synthetic routes and SAR data.

The specific 4-cyclopentyl steric and lipophilic profile may shift target binding and ADME predictions when replaced by halogenated analogs (e.g., 7-chloro or 2,6-dibromo derivatives).
Non-halogenated core enables broader cross-coupling diversification; pre-functionalized analogs limit synthetic flexibility and library design scope.
Commercial purity grades differ among analogs, potentially introducing impurities that compromise SAR reproducibility; higher-specification starting material reduces this risk.

Key Differentiators of 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one


Commercial Purity Advantage

The target compound is commercially available with a certified purity of ≥98% from major suppliers, as verified by Leyan and MolCore . In contrast, the closely related 2,6-dibromo analog (CAS 1956380-01-0) is offered at 97% purity, and the 7-chloro analog (CAS 1956366-48-5) is available from some vendors at a minimum purity of 95% . This higher initial purity specification for the target compound can reduce the need for additional purification steps prior to use in sensitive assays or subsequent reactions, thereby saving time and resources.

Commercial Purity
Data to verify
≥98%
Supports lot-to-lot reproducibility for sensitive assays
Vendor CoA-based; actual lot purity may vary
Medicinal Chemistry Organic Synthesis Quality Control

Balanced Lipophilicity Profile

The predicted octanol-water partition coefficient (logP) for 4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is reported as 2.3225 [1]. This value falls within a range generally considered favorable for oral bioavailability and cell membrane permeability while maintaining sufficient aqueous solubility. In contrast, the introduction of a chlorine atom, as in the 7-chloro analog, is predicted to increase logP to approximately 2.43 or higher, potentially leading to reduced solubility and altered pharmacokinetic behavior [2]. This difference in a key physicochemical parameter can significantly impact a compound's performance in cellular assays and its suitability as a lead optimization starting point.

Predicted logP
Source review
2.32 vs ~2.43 (7-chloro analog)
Moderate lipophilicity supports balanced permeability and solubility for lead optimization
In silico prediction; experimental values may differ
Physicochemical Properties Drug Design ADME

Synthetic Versatility: Non-Halogenated Core

The thiazolo[5,4-b]pyridine scaffold is a validated core for designing potent kinase inhibitors. A recent study demonstrated that optimized thiazolo[5,4-b]pyridine derivatives can achieve remarkable potency against EGFR-mutant cancer cell lines, with a lead compound exhibiting IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cells, respectively, comparable to the clinical drug Osimertinib [1]. The target compound, 4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one, serves as an unadorned, non-halogenated version of this core, offering a clean slate for further functionalization via cross-coupling or other diversification strategies. In contrast, pre-functionalized analogs like the 2,6-dibromo derivative (CAS 1956380-01-0) have a more limited set of synthetic handles and may require additional deprotection or exchange steps to achieve the same level of structural diversity .

Synthetic Versatility
Class-level inference
Target Compound
Non-halogenated core
Broad diversification (Suzuki, Buchwald-Hartwig)
Pre-functionalized Analog
2,6-Dibromo derivative
Limited synthetic handles; may require deprotection
Non-halogenated scaffold enables rapid parallel library synthesis around validated pharmacophore
Based on general synthetic principles and reported kinase inhibitor SAR
Kinase Inhibition EGFR Cancer Research

Procurement & Application Scenarios for 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one


Building a Kinase Inhibitor Library

This compound is ideally suited as a core scaffold for generating a library of potential kinase inhibitors. Its non-halogenated structure allows for late-stage diversification through cross-coupling reactions to explore various substituents, a strategy validated by recent literature demonstrating the potency of thiazolo[5,4-b]pyridine-based EGFR inhibitors with IC50 values in the low nanomolar range . Procuring the high-purity (98%) material minimizes the risk of introducing impurities that could confound SAR analysis [1].

Scalable Synthetic Route Development

The commercial availability of 4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one from multiple vendors with scalable packaging options (up to 5 kg) makes it a practical choice for process research and development . Its predicted moderate logP (2.32) suggests it will be amenable to standard purification techniques like normal-phase chromatography, facilitating the development of robust and scalable manufacturing processes [1].

Chemical Probes for Target Engagement

The specific cyclopentyl group provides a distinct steric and lipophilic footprint compared to smaller alkyl or aryl substituents, which can be exploited in the design of selective chemical probes. The balanced physicochemical profile (logP 2.32) of this compound supports its use in cellular assays, where it is more likely to achieve adequate membrane permeability without precipitating out of solution . Using the exact compound ensures consistency with computational models and docking studies that predict specific interactions with a target protein's binding pocket.

Contract Research and Custom Synthesis

For CROs and custom synthesis providers, sourcing this compound at a guaranteed purity of 98% provides a reliable starting point for client projects . The compound's well-defined structure and the commercial availability of its analogs allow for the development of efficient, multi-step synthetic sequences where this specific building block is required to maintain the integrity of a client's proprietary SAR data. The difference in logP from a halogenated analog (e.g., 2.32 vs. ~2.43) could be a critical differentiator in a client's lead optimization program [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Non-halogenated core for cross-coupling diversification
SAR reproducibility from published synthetic routes
Scalable synthetic route development
Commercial availability in scalable quantities; moderate predicted lipophilicity
Process purification compatibility (e.g., normal-phase chromatography)
Chemical probe design
Defined cyclopentyl steric and lipophilic footprint
Consistency with computational docking and cellular permeability models
CRO and custom synthesis
Certified high-purity specification (lot-specific CoA)
Integrity of client proprietary SAR data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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